

Spectroscopic Data of 3-Hydroxy-1-methylpyridazin-6(1H)-one: A Technical Overview

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Compound of Interest

Compound Name: 3-Hydroxy-1-methylpyridazin-6(1H)-one

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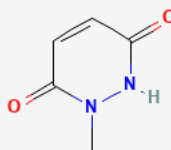
This technical guide addresses the available spectroscopic information for the compound **3-Hydroxy-1-methylpyridazin-6(1H)-one** (CAS No. 5436-01-1). Despite a comprehensive search of publicly accessible scientific databases and literature, detailed experimental spectroscopic data—specifically Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) spectra—for this specific compound remains largely unavailable.

This document serves to summarize the currently accessible information and provide general guidance on the expected spectroscopic characteristics and the methodologies that would be employed for a full spectral analysis. The content is structured to aid researchers in understanding the data landscape for this compound and to provide a framework for its experimental characterization.

Compound Identification

IUPAC Name	3-Hydroxy-1-methylpyridazin-6(1H)-one
Synonyms	1-Methyl-3,6-pyridazinedione, N-Methylmaleic hydrazide
CAS Number	5436-01-1
Molecular Formula	C ₅ H ₆ N ₂ O ₂
Molecular Weight	126.11 g/mol

Structure



Spectroscopic Data Summary

A thorough search did not yield specific, experimentally-derived NMR or IR spectra for **3-Hydroxy-1-methylpyridazin-6(1H)-one**. However, predicted mass spectrometry data is available and can serve as a preliminary guide for experimental analysis.

Table 1: Predicted Mass Spectrometry Data

Adduct	Predicted m/z
[M+H] ⁺	127.0502
[M+Na] ⁺	149.0322
[M-H] ⁻	125.0356

Note: This data is based on computational predictions and awaits experimental verification.

Experimental Protocols for Spectroscopic Analysis

While specific protocols for **3-Hydroxy-1-methylpyridazin-6(1H)-one** are not published, standard methodologies for the analysis of related pyridazinone derivatives can be applied.^[1] These general procedures are outlined below.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The sample would be dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The spectrum would be expected to show signals corresponding to the methyl protons and the two vinyl protons on the pyridazinone ring. Chemical shifts (δ) would be reported in parts per million (ppm) relative to a standard (e.g., TMS).
- ¹³C NMR: A ¹³C NMR spectrum would provide information on the carbon framework of the molecule. Signals for the methyl carbon, the two vinyl carbons, and the two carbonyl carbons would be anticipated.

2. Infrared (IR) Spectroscopy

An IR spectrum, typically obtained using an FTIR spectrometer with the sample prepared as a KBr pellet or a thin film, would be expected to show characteristic absorption bands for the following functional groups:

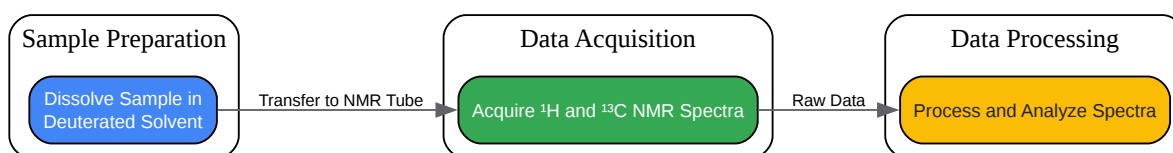
- O-H stretching (broad band, ~3400-3200 cm⁻¹)
- C-H stretching (for methyl and vinyl groups, ~3100-2850 cm⁻¹)
- C=O stretching (strong bands for the two carbonyl groups, ~1700-1650 cm⁻¹)
- C=C stretching (~1600 cm⁻¹)

3. Mass Spectrometry (MS)

Mass spectral analysis, likely using Electrospray Ionization (ESI), would be employed to determine the molecular weight and fragmentation pattern of the molecule. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

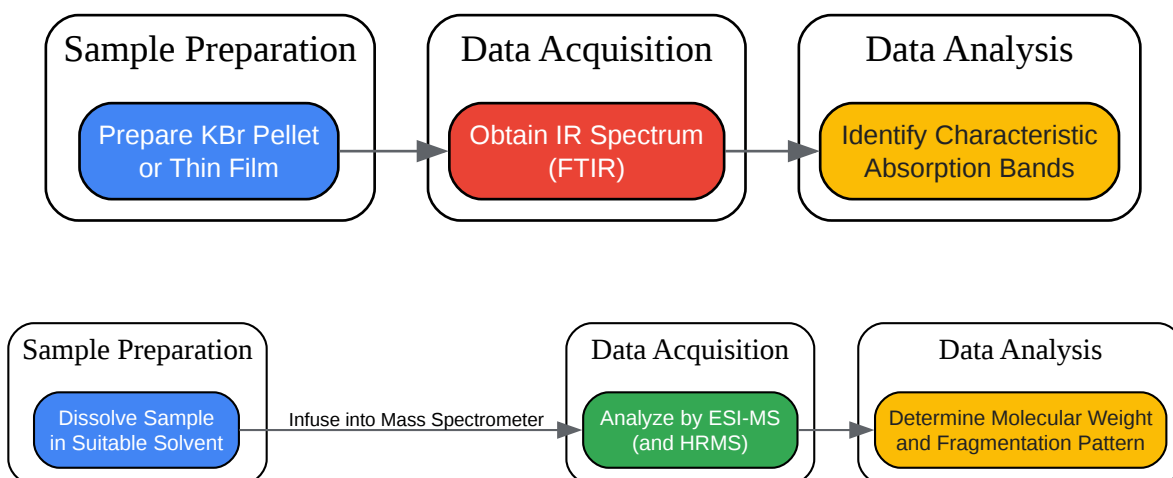
Visualization of Experimental Workflows

The following diagrams illustrate the general workflows for obtaining the spectroscopic data discussed.



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Caption: General workflow for NMR spectroscopy.



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References

- 1. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives [mdpi.com]
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